molecular formula C12H11ClN2O2S B5666248 4-chloro-N-(5-methyl-2-pyridinyl)benzenesulfonamide

4-chloro-N-(5-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B5666248
M. Wt: 282.75 g/mol
InChI Key: KQGXAGGKSAEMGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-chloro-N-(5-methyl-2-pyridinyl)benzenesulfonamide involves chlorination, sulfonation, and amination processes. Pei (2002) discussed a method starting from 4-hydroxy pyridine, involving sulfonation followed by chlorination and amination, resulting in an overall yield of 41% (Pei, 2002).

Molecular Structure Analysis

The molecular and supramolecular structures of related compounds have been characterized, showing significant π-π interactions and hydrogen-bonding that contribute to their stability and reactivity. For instance, Jacobs et al. (2013) described the structures of N-[2-(pyridin-2-yl)ethyl] derivatives, highlighting the importance of torsion angles and hydrogen bonding in their stability (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

The compound participates in various chemical reactions, notably as ligands for metal coordination due to its structure, which allows for the formation of complex compounds with metals, enhancing its utility in synthetic chemistry and material science. Durán et al. (1997) synthesized copper(II) and nickel(II) complexes, demonstrating the electrochemical oxidation method's efficacy (Durán et al., 1997).

Physical Properties Analysis

The physical properties of 4-chloro-N-(5-methyl-2-pyridinyl)benzenesulfonamide and its derivatives, including solubility, melting point, and crystalline structure, have been studied to understand better how these characteristics influence its applications in various scientific fields. For example, the crystal structure studies provide insights into the compound's interactions at the molecular level, which is crucial for its application in crystallography and materials science.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group reactions, have been explored through the synthesis of derivatives and analysis of their interactions. Balandis et al. (2020) synthesized pyrrolidinone-based chlorinated benzenesulfonamide derivatives, investigating their binding affinity against carbonic anhydrases, demonstrating the compound's versatility in medicinal chemistry (Balandis et al., 2020).

properties

IUPAC Name

4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-9-2-7-12(14-8-9)15-18(16,17)11-5-3-10(13)4-6-11/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGXAGGKSAEMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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